Home > Products > Screening Compounds P6915 > 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 1796898-17-3

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-3004857
CAS Number: 1796898-17-3
Molecular Formula: C23H18Cl2N4O2
Molecular Weight: 453.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic nonpeptide compound belonging to the 1,4-benzodiazepin-2-one class of molecules. It has significant relevance in scientific research due to its high affinity for the cholecystokinin type 1 receptor (CCK1R), acting as a selective antagonist. 1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has been extensively studied for its potential in investigating the role of CCK1R in various physiological and pathological processes.

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. [, , ] Studies have demonstrated its efficacy in inhibiting pentagastrin-induced gastric acid secretion in both rats and dogs. [, ] Additionally, YM022 exhibited anti-ulcer activity, effectively preventing gastric and duodenal lesions in rat models. [] It was also observed to have superior oral bioavailability compared to other related compounds. [] Further research identified YM022 as an irreversible CCK-B receptor antagonist. []

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

    Compound Description: YF476 is another potent and orally active gastrin/CCK-B receptor antagonist that is closely related to YM022. [, ] This compound exhibited strong inhibitory effects on pentagastrin-induced gastric acid secretion in both rats and dogs, with excellent oral bioavailability. [] YF476 is currently under clinical investigation for the treatment of gastroesophageal reflux disease (GORD). []

L-365,260 [(3R)-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

    Compound Description: L-365,260 is a well-known potent and selective CCK-B/gastrin receptor antagonist. [, , , , ] This compound has been widely used in research to investigate the role of CCK-B receptors in various physiological processes. [, , , , ] Studies demonstrated its ability to inhibit gastric acid secretion induced by various stimuli, including pentagastrin, histamine, and bethanechol. [] L-365,260 also exhibited antinociceptive effects when co-administered with an enkephalin-catabolizing enzyme inhibitor. [] It has been shown to enhance endogenous enkephalin-induced antinociception at both spinal and supraspinal levels. []

Cl-988

    Compound Description: Cl-988 is a gastrin/CCK-B receptor antagonist with moderate potency compared to YM022. [] It effectively antagonized pentagastrin-induced acid secretion in anesthetized rats. []

L-740,093 [N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea]

    Compound Description: L-740,093 emerged as a highly potent and selective CCK-B receptor antagonist with a 16,000-fold selectivity for CCK-B over CCK-A receptors. [] This compound exhibited significantly higher affinity for CCK-B receptors compared to L-365,260. [] In vivo studies demonstrated its effectiveness in blocking pentagastrin-induced gastric acid secretion and inhibiting central CCK binding sites. []

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (9)

    Compound Description: This compound is a radioiodinated 1,4-benzodiazepine designed as a high-affinity selective antagonist for cholecystokinin type 1 (CCK1) receptors. [] It was developed for in vitro receptor labeling and demonstrated effectiveness in identifying a higher number of CCK1 receptor binding sites in tumors compared to peptidic CCK agonist radioligands. []

Overview

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that combines elements of both urea and benzodiazepine structures. This compound is significant in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of neurological disorders and as an anti-anxiety agent. The presence of the dichlorophenyl group and the benzodiazepine moiety suggests a multifaceted interaction profile within biological systems.

Source: The compound is derived from various synthetic pathways involving urea derivatives and benzodiazepines, which have been extensively studied for their therapeutic properties.

Classification: This compound can be classified under the categories of organic compounds, specifically as a substituted urea and a benzodiazepine derivative. Its structural complexity allows it to exhibit various biological activities, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves several steps:

  1. Formation of the Benzodiazepine Core: The initial step usually includes the cyclization of appropriate amino acids or derivatives with carbonyl compounds to form the benzodiazepine structure.
  2. Urea Formation: The next step involves reacting the benzodiazepine derivative with isocyanates or carbamates to introduce the urea functionality.
  3. Substitution Reactions: Further modifications may be performed to introduce the dichlorophenyl group at the appropriate position on the urea moiety.

Technical details regarding specific reaction conditions (solvents, temperatures, catalysts) are crucial for optimizing yields and purity. For instance, employing aprotic solvents can enhance reaction efficiency in certain steps .

Molecular Structure Analysis

The molecular structure of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be described as follows:

  • Molecular Formula: C22H19Cl2N3O2
  • Molecular Weight: Approximately 429.31 g/mol
  • Structural Features:
    • The compound consists of a central urea group connected to a dichlorophenyl ring and a substituted benzodiazepine.
    • The presence of two chlorine atoms on the phenyl ring increases lipophilicity and may enhance biological activity.

Data from X-ray crystallography or NMR spectroscopy can provide additional insights into the three-dimensional arrangement of atoms and functional groups within this molecule.

Chemical Reactions Analysis

The reactivity of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be explored through various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbon dioxide.
  2. Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
  3. Reduction Reactions: The carbonyl groups present in the structure can be reduced using reducing agents like lithium aluminum hydride to form alcohols or amines.

These reactions are critical for modifying the compound for enhanced pharmacological activity or for synthesizing derivatives with improved properties .

Mechanism of Action

The mechanism of action for 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea primarily involves modulation of neurotransmitter systems in the brain:

  1. GABA Receptor Interaction: As a benzodiazepine derivative, it likely enhances the effect of gamma-Aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  2. Anxiolytic Effects: By enhancing GABAergic activity, it may reduce anxiety symptoms and promote sedation.
  3. Potential Neuroprotective Effects: Some studies suggest that such compounds may also exhibit neuroprotective properties by modulating oxidative stress pathways and promoting neuronal survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea include:

  1. Appearance: Typically exists as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  3. Melting Point: Specific melting point data would need to be determined experimentally but is expected to be within a moderate range typical for similar compounds.

Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

The applications of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea span several scientific fields:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anxiolytic medications.
  2. Research Tool: Used in studies investigating GABAergic mechanisms and neuropharmacology.
  3. Potential Therapeutics: May be explored for other therapeutic areas such as epilepsy or insomnia due to its sedative properties.

Properties

CAS Number

1796898-17-3

Product Name

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C23H18Cl2N4O2

Molecular Weight

453.32

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-18-13-6-5-10-15(18)19(14-8-3-2-4-9-14)26-21(22(29)30)28-23(31)27-20-16(24)11-7-12-17(20)25/h2-13,21H,1H3,(H2,27,28,31)

InChI Key

INASKBLCHULFPV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.